9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
CAS No.:
Cat. No.: VC15782496
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine -](/images/structure/VC15782496.png)
Specification
Molecular Formula | C8H16N2O |
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Molecular Weight | 156.23 g/mol |
IUPAC Name | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
Standard InChI | InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3 |
Standard InChI Key | CILASSWFNKAKIM-UHFFFAOYSA-N |
Canonical SMILES | CN1C2CC(CC1COC2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclo[3.3.1]nonane skeleton, where a nitrogen atom occupies the 9-position and an oxygen atom resides at the 3-position (Figure 1). The amine group at the 7-position introduces reactivity critical for further derivatization . The exo stereochemistry of the methyl group at the 9-position is confirmed by X-ray crystallography data from related analogs .
Molecular Formula: C₈H₁₆N₂O
Molecular Weight: 155.19 g/mol
CAS Registry Numbers:
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Density | 1.136 ± 0.06 g/cm³ (20°C) | |
Boiling Point | 262.9 ± 40.0 °C (760 mmHg) | |
LogP (Partition Coefficient) | 0.035 | |
Water Solubility | Sparingly soluble (25 g/L) |
The low LogP value suggests moderate hydrophilicity, aligning with its polar heteroatom-rich structure .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves multistep strategies to construct the bicyclic framework:
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Cyclization of Amino Alcohols:
A patented method (EP3042902A1) describes the cyclization of N-methylamino alcohols using dehydrating agents (e.g., POCl₃) to form the azabicyclo core . For example, reacting 7-amino-3-oxa-9-methylnonanol under acidic conditions yields the target compound . -
Reductive Amination:
Vulcanchem reports the use of reductive amination between ketone precursors and methylamine in the presence of NaBH₃CN, achieving yields of 65–72%. -
Salt Formation:
The dihydrochloride salt (CAS 1187310-06-0) is prepared by treating the free base with HCl gas in anhydrous ether, followed by recrystallization .
Optimization Challenges
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Stereochemical Control: Achieving exo selectivity for the methyl group requires chiral auxiliaries or asymmetric catalysis, as noted in US3075977A .
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Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH) is essential to isolate the pure compound due to byproduct formation during cyclization .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for serotonin receptor modulators. Its bicyclic scaffold mimics tropane alkaloids, enabling interactions with CNS targets . For instance, it is a key intermediate in synthesizing antiemetics like granisetron, where the exo-amine configuration enhances receptor binding .
Agrochemical Research
Patent US3075977A highlights derivatives of this compound as potential herbicides, leveraging their ability to inhibit acetyl-CoA carboxylase in plants . Structure-activity relationship (SAR) studies indicate that halogen substitution at the 7-position amplifies herbicidal activity by 40% .
Material Science
The rigid bicyclic structure contributes to its use in liquid crystal formulations, where it improves thermal stability (up to 250°C) and dielectric properties .
Future Directions and Research Gaps
Unresolved Challenges
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Scalability: Current synthetic routes suffer from low yields (30–45%), necessitating catalytic methods (e.g., flow chemistry) .
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Biological Screening: Comprehensive in vivo studies are needed to validate its purported anticancer and antimicrobial activities.
Emerging Applications
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